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molecular formula C12H26O2Si B1279093 (1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane CAS No. 74786-02-0

(1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane

Cat. No. B1279093
M. Wt: 230.42 g/mol
InChI Key: YSGPQBUGNZSBGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07312343B2

Procedure details

To a stirred solution of 58.2 g diisopropylamine (575 mmol) in 500 ml tetrahydrofuran were added at 0° C. 344 ml 1.6M BuLi in hexane (550 mmol) over 20 min. After stirring for 15 min the solution was cooled to −70° C. and 58.1 g tert-butyl acetate (500 mmol; Fluka) were added at −70° C. over 15 min and stirring continued for 15 min. After the addition of 75 ml HMPA (Fluka) a solution of 81.6 g tert-butyldimethylchlorosilane (525 mmol; Fluka) in 100 ml tetrahydrofuran was added at −70° C. over 15 min and the reaction mixture was warmed to RT over ˜1 h. The reaction mixture was concentrated by rotary evaporation (40° C./≧10 mbar) and the honey-oily residue was partitioned between 1000 ml hexane and 1000 ml deionized water. The organic layer was washed with 10% brine (2×500 ml) and dried (Na2SO4) affording after removal of the solvent by rotary evaporation (40° C./≧10 mbar) 116.1 g bright yellow oil. Purification by vacuum distillation gave 106.0 g (92.0%) product as a colorless oil, b.p. 53-54° C./2.0 mbar. 1H-NMR:
Quantity
58.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
344 mL
Type
reactant
Reaction Step Two
Quantity
550 mmol
Type
reactant
Reaction Step Two
Quantity
58.1 g
Type
reactant
Reaction Step Three
Quantity
81.6 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Yield
92%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li]CCCC.CCCCCC.[C:19]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])(=[O:21])[CH3:20].[C:27]([Si:31]([CH3:34])([CH3:33])Cl)([CH3:30])([CH3:29])[CH3:28]>O1CCCC1.CN(P(N(C)C)(N(C)C)=O)C>[C:23]([O:22][C:19]([O:21][Si:31]([C:27]([CH3:30])([CH3:29])[CH3:28])([CH3:34])[CH3:33])=[CH2:20])([CH3:26])([CH3:25])[CH3:24]

Inputs

Step One
Name
Quantity
58.2 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
344 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
550 mmol
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
58.1 g
Type
reactant
Smiles
C(C)(=O)OC(C)(C)C
Step Four
Name
Quantity
81.6 g
Type
reactant
Smiles
C(C)(C)(C)[Si](Cl)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
75 mL
Type
solvent
Smiles
CN(C)P(=O)(N(C)C)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 min the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
was added at −70° C. over 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to RT over ˜1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated by rotary evaporation (40° C./≧10 mbar)
CUSTOM
Type
CUSTOM
Details
the honey-oily residue was partitioned between 1000 ml hexane and 1000 ml
WASH
Type
WASH
Details
The organic layer was washed with 10% brine (2×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
affording
CUSTOM
Type
CUSTOM
Details
after removal of the solvent
CUSTOM
Type
CUSTOM
Details
by rotary evaporation (40° C./≧10 mbar) 116.1 g bright yellow oil
CUSTOM
Type
CUSTOM
Details
Purification
DISTILLATION
Type
DISTILLATION
Details
by vacuum distillation

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=C)O[Si](C)(C)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 106 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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